Cas no 1173468-59-1 ((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid)

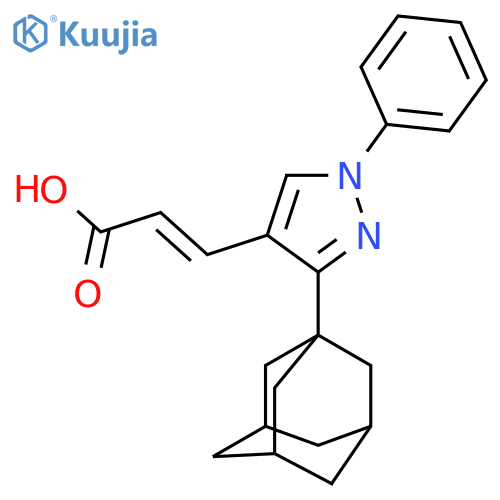

1173468-59-1 structure

商品名:(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid

CAS番号:1173468-59-1

MF:C22H24N2O2

メガワット:348.438165664673

MDL:MFCD03030349

CID:4683458

(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-[3-(1-ADAMANTYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID

- (2E)-3-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid

- STK504052

- R6365

- (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

- (2E)-3-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

- (2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid

-

- MDL: MFCD03030349

- インチ: 1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26)/b7-6+

- InChIKey: IHDWVHDNOMJBOO-VOTSOKGWSA-N

- ほほえんだ: OC(/C=C/C1=CN(C2C=CC=CC=2)N=C1C12CC3CC(CC(C3)C1)C2)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 539

- トポロジー分子極性表面積: 55.1

(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB406137-1g |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid; . |

1173468-59-1 | 1g |

€317.00 | 2025-02-19 | ||

| TRC | E021305-250mg |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |

1173468-59-1 | 250mg |

$ 275.00 | 2022-06-05 | ||

| Key Organics Ltd | LS-02364-1G |

(2E)-3-[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |

1173468-59-1 | >95% | 1g |

£336.00 | 2025-02-08 | |

| abcr | AB406137-500mg |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid; . |

1173468-59-1 | 500mg |

€269.00 | 2025-02-19 | ||

| Ambeed | A522988-5g |

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid |

1173468-59-1 | 97% | 5g |

$760.0 | 2024-04-26 | |

| TRC | E021305-1000mg |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |

1173468-59-1 | 1g |

$ 720.00 | 2022-06-05 | ||

| TRC | E021305-500mg |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |

1173468-59-1 | 500mg |

$ 450.00 | 2022-06-05 | ||

| Chemenu | CM487374-1g |

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid |

1173468-59-1 | 97% | 1g |

$251 | 2023-02-19 | |

| abcr | AB406137-1 g |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid |

1173468-59-1 | 1 g |

€322.50 | 2023-07-19 | ||

| abcr | AB406137-500 mg |

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid |

1173468-59-1 | 500MG |

€254.60 | 2023-02-20 |

(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1173468-59-1 ((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1173468-59-1)(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0